1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole is a novel organic compound with significant implications in medicinal chemistry and material science. This compound features both difluoromethyl and sulfanyl functional groups, which contribute to its unique reactivity and potential applications. The compound's IUPAC name reflects its structural complexity, incorporating elements that denote its functional groups and ring structure.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and American Elements, which provide detailed product specifications and safety information. Its CAS number is 1251922-76-5, which is essential for identifying the compound in chemical databases.
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole is classified as an organic heterocyclic compound due to the presence of the imidazole ring. It falls under the category of sulfonamides, which are derivatives of sulfonic acid containing nitrogen.
The synthesis of 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions.
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, using polar aprotic solvents may enhance nucleophilicity.
The molecular structure of 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole can be represented using various structural formulas:
The compound's structure can be depicted using SMILES notation: C1=CN(C(=N1)C(F)F)C(SC(F)F)=O. The InChI key for this compound is KXVWBHWBHHBOFJ-UHFFFAOYSA-N, which provides a unique identifier for database searches.
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole participates in various chemical reactions owing to its electrophilic nature:
The reactivity of this compound is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize certain intermediates during chemical transformations.
The mechanism of action for 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole involves several steps:
Kinetic studies may provide insights into the reaction rates and mechanisms involved, allowing for optimization in synthetic applications.
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole has potential applications in:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3